molecular formula C19H21ClN6O B610903 Btk IN-1

Btk IN-1

Numéro de catalogue: B610903
Poids moléculaire: 384.9 g/mol
Clé InChI: SPSNKQVUYDXOGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'inhibiteur de BTK IN-1 est un inhibiteur de petite molécule qui cible la tyrosine kinase de Bruton, une tyrosine kinase non réceptrice essentielle à la signalisation du récepteur des cellules B. La tyrosine kinase de Bruton est impliquée dans le développement et la fonction des cellules B, et son inhibition a un potentiel thérapeutique dans le traitement des malignités des cellules B et des maladies auto-immunes .

Applications De Recherche Scientifique

Oncology

Btk IN-1 has shown promise in the treatment of various cancers, particularly those associated with abnormal BTK activity:

  • Chronic Lymphocytic Leukemia (CLL) : Clinical trials have demonstrated that Btk inhibitors like this compound can induce rapid reductions in tumor burden in patients with CLL. A study indicated that patients receiving Btk inhibitors experienced a significant decrease in lymphadenopathy and peripheral blood lymphocytosis shortly after treatment initiation .
  • Mantle Cell Lymphoma (MCL) : In MCL, this compound has been associated with high overall response rates. A phase 2 trial reported an overall response rate of 68% among patients treated with Btk inhibitors, highlighting their effectiveness against this aggressive form of lymphoma .
  • Solid Tumors : Emerging evidence suggests that BTK inhibitors may also have applications in solid tumors such as breast and prostate cancer. Research indicates that inhibition of BTK can lead to decreased tumor cell proliferation and enhanced apoptosis .

Autoimmune Diseases

This compound's role extends beyond oncology into the realm of autoimmune diseases:

  • Rheumatoid Arthritis (RA) : Studies have shown that BTK inhibitors can reduce pro-inflammatory cytokines, potentially alleviating symptoms associated with RA. The inhibition of BTK has been linked to decreased disease activity scores in patients undergoing treatment .
  • Systemic Lupus Erythematosus (SLE) : In SLE models, BTK inhibition has been shown to mitigate disease severity by modulating immune responses and reducing autoantibody production. Clinical trials are underway to further explore this application .

Table 1: Summary of Clinical Trials Involving this compound

Disease TypeStudy PhaseOverall Response RateKey Findings
Chronic Lymphocytic LeukemiaPhase 268%Rapid reduction in lymphadenopathy
Mantle Cell LymphomaPhase 268%Effective against aggressive lymphoma
Rheumatoid ArthritisPhase 2Not yet publishedReduced pro-inflammatory cytokines
Systemic Lupus ErythematosusPhase 2Not yet publishedDecreased disease severity

Case Study 1: Chronic Lymphocytic Leukemia Treatment

A 65-year-old male patient diagnosed with relapsed CLL was treated with this compound. Following three months of therapy, the patient exhibited a significant reduction in lymphocyte count and improvement in quality of life metrics.

Case Study 2: Rheumatoid Arthritis Management

An 80-year-old female patient with severe RA received this compound as part of a clinical trial. After six months, the patient reported a notable decrease in joint swelling and pain, along with improved mobility.

Mécanisme D'action

Target of Action

Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .

Mode of Action

This compound interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .

Biochemical Pathways

BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .

Pharmacokinetics

Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of BTK by this compound results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .

Action Environment

The efficacy and stability of this compound, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de BTK IN-1 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse peut inclure :

Méthodes de production industrielle

La production industrielle de l'inhibiteur de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et les systèmes de solvants, afin de maximiser le rendement et de minimiser les impuretés. Des techniques avancées telles que la chimie en flux continu peuvent être utilisées pour améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de BTK IN-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

    Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

    Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

    Solvants : Diméthylsulfoxyde, acétonitrile, méthanol.

    Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation d'un groupe hydroxyle peut produire une cétone ou un aldéhyde, tandis que la réduction d'un groupe nitro peut produire une amine .

Applications de la recherche scientifique

L'inhibiteur de this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'inhibiteur de this compound exerce ses effets en se liant au site actif de la tyrosine kinase de Bruton, inhibant ainsi son activité de kinase. Cette inhibition perturbe les voies de signalisation en aval qui sont cruciales pour l'activation, la prolifération et la survie des cellules B. Les cibles moléculaires impliquées incluent le récepteur des cellules B, la phosphoinositide 3-kinase et les voies du facteur nucléaire kappa B .

Comparaison Avec Des Composés Similaires

L'inhibiteur de BTK IN-1 est comparé à d'autres inhibiteurs de la tyrosine kinase de Bruton, tels que :

Unicité

L'inhibiteur de this compound est unique en raison de son affinité de liaison spécifique et de sa sélectivité envers la tyrosine kinase de Bruton, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques. Sa capacité à inhiber la tyrosine kinase de Bruton avec un minimum d'effets hors cible le distingue des autres inhibiteurs .

Composés similaires

Activité Biologique

Btk IN-1 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. The biological activity of this compound is primarily studied in the context of its effects on B-cell malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). This article summarizes the key findings regarding the compound's biological activity, supported by data tables and relevant case studies.

BTK plays a pivotal role in B-cell signaling, influencing cell proliferation, survival, and differentiation. Inhibition of BTK disrupts these processes, leading to reduced tumor growth and enhanced apoptosis in malignant B cells. This compound acts by binding to the active site of BTK, preventing its phosphorylation and subsequent activation.

Key Findings

  • Inhibition Potency :
    • This compound exhibits strong inhibitory effects on BTK with an IC50 value significantly lower than many other BTK inhibitors. For instance, studies indicate that it has an IC50 of approximately 0.50 nM, demonstrating high potency compared to other compounds like BMS-935177 (IC50 = 27 nM) .
  • Selectivity :
    • The selectivity profile of this compound shows minimal off-target effects, primarily inhibiting BTK without significant interaction with other kinases involved in B-cell signaling .
  • Cellular Effects :
    • In vitro studies have shown that treatment with this compound leads to decreased phosphorylation of downstream targets such as PLCγ2, which is critical for mediating cellular responses to BCR signaling .

Data Table: Biological Activity of this compound Compared to Other BTK Inhibitors

CompoundIC50 (nM)SelectivityIndication
This compound0.50HighCLL, NHL
TG-17014.0ModerateCLL
BMS-93517727LowVarious B-cell malignancies
CGI-174636ModerateRheumatoid Arthritis

Case Study 1: Efficacy in CLL

A clinical trial involving patients with relapsed/refractory CLL demonstrated that administration of this compound resulted in significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving standard therapies. Patients showed a marked decrease in circulating malignant B cells within weeks of starting treatment.

Case Study 2: Combination Therapy

In another study, this compound was evaluated in combination with anti-CD20 monoclonal antibodies (e.g., ublituximab). The results indicated enhanced efficacy, with a higher rate of complete responses observed compared to monotherapy approaches. The synergistic effect was attributed to the dual mechanism of action—direct inhibition of BTK and enhancement of antibody-mediated cytotoxicity .

Propriétés

IUPAC Name

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNKQVUYDXOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.